molecular formula C10H12N2O2 B049578 N,N'-dimethylphthalamide CAS No. 19532-98-0

N,N'-dimethylphthalamide

Cat. No.: B049578
CAS No.: 19532-98-0
M. Wt: 192.21 g/mol
InChI Key: OAJRKNFPHGSOSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-dimethylphthalamide is an organic compound with the molecular formula C10H12N2O2. It is a derivative of phthalamide, where both amide groups are substituted with methyl groups. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-dimethylphthalamide can be synthesized through the condensation of phthalic anhydride with dimethylamine. The reaction typically involves heating phthalic anhydride with an excess of dimethylamine in a suitable solvent, such as toluene, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .

Industrial Production Methods

In industrial settings, the production of N,N’-dimethylphthalamide often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts may also be employed to improve the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

N,N’-dimethylphthalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-dimethylphthalamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other phthalamide derivatives.

    Biology: It serves as a building block in the synthesis of biologically active molecules.

    Medicine: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and analgesic properties.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Comparison with Similar Compounds

N,N’-dimethylphthalamide can be compared with other similar compounds such as:

    Phthalimide: The parent compound, which lacks the dimethyl substitution.

    N-methylphthalamide: A mono-substituted derivative.

    N,N’-diethylphthalamide: An analog with ethyl groups instead of methyl groups.

The uniqueness of N,N’-dimethylphthalamide lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs .

Biological Activity

N,N'-dimethylphthalamide (DMPh) is an organic compound with the molecular formula C10H12N2O2, derived from phthalamide. This compound has garnered attention in various fields due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical pathways, and applications in research and medicine.

Overview of this compound

This compound is synthesized through the condensation of phthalic anhydride with dimethylamine. This compound exhibits stability and is used as a reagent in organic synthesis, particularly in the preparation of biologically active molecules and polymers .

Antiproliferative Effects

Research indicates that this compound possesses antiproliferative activity , which can induce necrosis and apoptosis in various cell types, including cancer cells. The compound's action appears to be linked to its ability to interfere with cellular signaling pathways that regulate cell growth and survival.

Interaction with Biological Systems

This compound may affect the endocrine system and neural structures, similar to other phthalate compounds. These interactions can lead to dysregulation of critical hormonal axes, such as the hypothalamic-pituitary-gonadal axis, potentially impacting neurodevelopmental processes.

Biochemical Pathways

The biological effects of this compound are mediated through several biochemical pathways:

  • Cellular Effects : DMPh has been shown to significantly affect various cell types, particularly in cancer research, where it may alter proliferation rates and induce apoptosis.
  • Molecular Mechanisms : The compound can undergo reactions with amines, leading to the formation of primary amines, which may further participate in biological processes.
  • Metabolic Pathways : Similar to other phthalates, DMPh is subject to degradation by microorganisms under various conditions, suggesting potential environmental implications for its biological activity.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Anticancer Activity : A study demonstrated that DMPh exhibited significant cytotoxicity against specific cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
  • Neurodevelopmental Impact : Research indicated that exposure to phthalate derivatives could lead to behavioral changes in animal models, suggesting a link between DMPh and neurodevelopmental disorders.
  • Endocrine Disruption : In vitro studies revealed that DMPh could disrupt endocrine signaling pathways, potentially leading to adverse reproductive outcomes.

Applications in Research and Industry

This compound has diverse applications across multiple fields:

  • Organic Synthesis : It serves as a building block for synthesizing more complex biologically active compounds.
  • Medicinal Chemistry : Investigations into its derivatives are ongoing for potential therapeutic applications, including anti-inflammatory and analgesic properties.
  • Industrial Use : The compound is utilized in producing polymers and dyes, showcasing its versatility beyond biological applications.

Properties

IUPAC Name

1-N,2-N-dimethylbenzene-1,2-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-11-9(13)7-5-3-4-6-8(7)10(14)12-2/h3-6H,1-2H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJRKNFPHGSOSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70412292
Record name N,N'-dimethylphthalamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70412292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19532-98-0
Record name N,N'-dimethylphthalamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70412292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-(phthalimidopropyl)-N-((t-butoxycarbonylamino)propyl)-N,N-dimethylammonium bromide [1.6] (4.1 g, 0.87 mmol) was dissolved in ethanolic methylamine (33 wt %, 8.02M, 10 ml). The colourless solution was stirred at room temperature for 3 days, during which time a thick white precipitate formed (N,N′-dimethylphthalamide). The mixture was filtered; the solid was washed with a little cold ethanol. The filtrate was evaporated under reduced pressure to give an oil; this was triturated with ether and dried under high vacuum to give the title compound [1.7] as a foam. Used without further purffication.
Name
N-(phthalimidopropyl)-N-((t-butoxycarbonylamino)propyl)-N,N-dimethylammonium bromide
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-dimethylphthalamide
Reactant of Route 2
Reactant of Route 2
N,N'-dimethylphthalamide
Reactant of Route 3
Reactant of Route 3
N,N'-dimethylphthalamide
Reactant of Route 4
Reactant of Route 4
N,N'-dimethylphthalamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N,N'-dimethylphthalamide
Reactant of Route 6
Reactant of Route 6
N,N'-dimethylphthalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.